

Application Notes and Protocols for the Quantification of Tedizolid in Biological Samples

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Compound of Interest

Compound Name: *Tedizolid*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Tedizolid** in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessment.

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] Accurate and precise quantification of **Tedizolid** in biological samples is crucial for clinical and research purposes. This document outlines validated chromatographic methods for its determination in plasma, serum, and other relevant matrices.

Chromatographic Methods Overview

Several HPLC and UPLC-MS/MS methods have been developed for the quantification of **Tedizolid**. HPLC methods with ultraviolet (UV) or fluorescence (FL) detection offer a cost-effective and accessible approach for routine analysis.^{[2][3][4]} UPLC-MS/MS methods provide higher sensitivity and selectivity, making them ideal for applications requiring low detection limits and for analyzing complex biological samples.^{[5][6][7]}

Table 1: Summary of HPLC Methods for Tedizolid Quantification

Parameter	Method 1 (HPLC-UV)[4]	Method 2 (HPLC-FL)[3]	Method 3 (HPLC-UV)[8][9]
Biological Matrix	Human Plasma, Human Serum, Saline, Mouse Plasma	Human Serum	Pharmaceutical Formulations
Column	Reverse Phase Column	Octadecyl silane hypersil column (150 mm × 4.6 mm, 5 µm)	Waters Xselect HSS C18 (250 × 4.6 mm, 5 µm)
Mobile Phase	Sodium acetate, deionized water, and acetonitrile	0.1 M phosphoric acid and methanol (60:40, v/v), pH 7.0	Phosphate buffer (50 mM, pH 6.5):acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detector	UV at 251 nm	Fluorescence (Excitation: 300 nm, Emission: 340 nm)	UV at 300 nm
Internal Standard	4-nitroaniline	L-tryptophan methyl ester hydrochloride	Not specified
Linearity Range	0.2 - 5 µg/mL	0.025 - 10.0 µg/mL	1 - 100 µg/mL
LLOQ	0.2 µg/mL	0.025 µg/mL	Not specified
Retention Time (Tedizolid)	Not specified	12.9 min	Not specified
Retention Time (IS)	Not specified	8.8 min	Not specified
Accuracy	Within ±10%	99.2% to 107.7%	Not specified
Precision	Within 10%	Not specified	Not specified

Table 2: Summary of UPLC-MS/MS Methods for Tedizolid Quantification

Parameter	Method 4 (UPLC-MS/MS)[5]	Method 5 (UPLC-MS/MS)[6][7]	Method 6 (UHPLC-MS/MS)[10]
Biological Matrix	Rat Plasma	Human Plasma	Human Plasma (Total and Free)
Column	Acquity UPLC BEH™ C18	Octadecylsilyl column	Not specified
Mobile Phase	Acetonitrile - 20 mM ammonium acetate (85:15, v/v)	Gradient elution with acetonitrile in 0.1% formic acid	Not specified
Flow Rate	0.3 mL/min	Not specified	Not specified
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)	Positive Ion Mode
MRM Transition (Tedizolid)	m/z 371.09 > 343.10	Not specified	m/z 371.00 > 343.06
MRM Transition (IS)	m/z 435.97 > 144.94 (Rivaroxaban)	Not specified	m/z 374.07 > 163.0 (TZD-d3)
Linearity Range	0.74 - 1500 ng/mL	0.5 - 20 µg/mL	5 - 5000 ng/mL (Total)
LLOQ	0.74 ng/mL	0.5 µg/mL	Not specified
Accuracy	Within acceptable limits	Acceptable	Not specified
Precision	Within acceptable limits	Acceptable	Not specified

Experimental Protocols

Protocol 1: HPLC-UV Method for Tedizolid in Human Plasma[4][11]

This protocol describes a simple and reliable HPLC method with UV detection for the quantification of **Tedizolid** in human plasma.

1. Materials and Reagents:

- **Tedizolid** reference standard
- 4-nitroaniline (Internal Standard)
- Acetonitrile (HPLC grade)
- Sodium acetate
- Deionized water
- Trichloroacetic acid (7.5%)
- Human plasma (K3EDTA)

2. Chromatographic Conditions:

- HPLC System: Standard HPLC system with a UV detector
- Column: Reverse phase C18 column
- Mobile Phase: A mixture of 0.0192 M sodium acetate buffer and 23% acetonitrile
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 251 nm
- Injection Volume: Not specified
- Run Time: 28 minutes

3. Sample Preparation:

- Pipette 200 µL of plasma sample into a polyethylene tube.

- Add 50 µL of the internal standard solution (4-nitroaniline).
- Add 150 µL of 7.5% trichloroacetic acid to deproteinize the sample.
- Vortex the mixture for 30 seconds.
- Centrifuge at 3600 rpm for 10 minutes.
- Transfer 200 µL of the supernatant to an HPLC vial for injection.

4. Calibration Curve and Quantification:

- Prepare calibration standards by spiking known concentrations of **Tedizolid** into blank human plasma to cover the range of 0.2 to 5 µg/mL.
- Process the standards and quality control samples alongside the unknown samples.
- Generate a calibration curve by plotting the peak height ratio of **Tedizolid** to the internal standard against the nominal concentration.
- Use a weighted (1/concentration) least squares linear regression to determine the concentrations of the unknown samples.

Protocol 2: HPLC-Fluorescence Method for Tedizolid in Human Serum[3]

This protocol details a sensitive HPLC method with fluorescence detection for quantifying **Tedizolid** in human serum.

1. Materials and Reagents:

- **Tedizolid** reference standard
- L-tryptophan methyl ester hydrochloride (Internal Standard)
- Acetonitrile (HPLC grade)
- Phosphoric acid (0.1 M)

- Methanol (HPLC grade)

- Human serum

2. Chromatographic Conditions:

- HPLC System: Standard HPLC system with a fluorescence detector
- Column: Octadecyl silane hypersil column (150 mm × 4.6 mm, 5 µm)
- Mobile Phase: 0.1 M phosphoric acid and methanol (60:40, v/v), adjusted to pH 7.0
- Flow Rate: 1.0 mL/min
- Detector: Fluorescence detector
 - Excitation Wavelength: 300 nm
 - Emission Wavelength: 340 nm
- Run Time: 15 minutes

3. Sample Preparation:

- To 100 µL of serum sample, add 25 µL of 50 µg/mL internal standard solution.
- Add 100 µL of acetonitrile to deproteinize the serum.
- Vortex the mixture for 30 seconds.
- Let the samples stand at room temperature for 10 minutes.
- Centrifuge at 14,000 × g for 5 minutes.
- Collect 150 µL of the supernatant and transfer it to an HPLC autosampler vial.

4. Calibration Curve and Quantification:

- Prepare calibration standards in drug-free human serum with final concentrations ranging from 0.025 to 10.0 µg/mL.[3]
- Construct the calibration curve by plotting the peak height ratio of **Tedizolid** to the internal standard against the concentration.
- High linearity is expected with $R^2 > 0.999$. [3]

Protocol 3: UPLC-MS/MS Method for Tedizolid in Rat Plasma[5]

This protocol outlines a highly sensitive and rapid UPLC-MS/MS assay for the determination of **Tedizolid** in rat plasma.

1. Materials and Reagents:

- **Tedizolid** reference standard
- Rivaroxaban (Internal Standard)
- Acetonitrile (LC-MS grade)
- Ammonium acetate (20 mM)
- Ethyl acetate

2. UPLC-MS/MS Conditions:

- UPLC System: Acquity UPLC system
- Column: Acquity UPLC BEH™ C18 column
- Mobile Phase: Acetonitrile - 20 mM ammonium acetate (85:15, v/v)
- Flow Rate: 0.3 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization: Positive electrospray ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
 - **Tedizolid**: m/z 371.09 → 343.10
 - Rivaroxaban (IS): m/z 435.97 → 144.94

3. Sample Preparation (Liquid-Liquid Extraction):

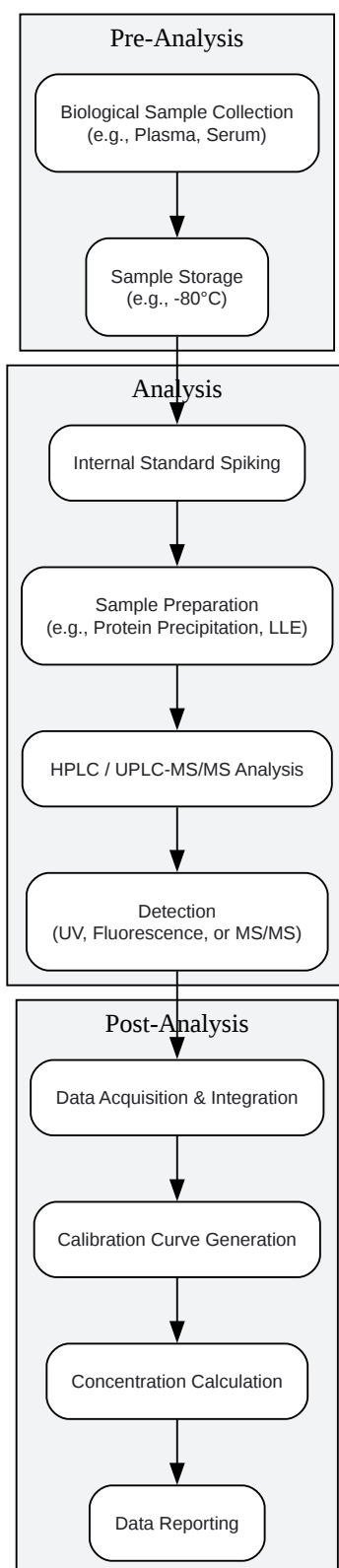
- Process plasma samples using a liquid-liquid extraction technique with ethyl acetate as the extracting solvent.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for injection.

4. Calibration Curve and Quantification:

- Prepare a calibration curve in the concentration range of 0.74-1500 ng/mL.
- The lower limit of quantification is 0.74 ng/mL.
- The assay should be validated according to standard bioanalytical method validation guidelines.

Experimental Workflow and Data Analysis

The general workflow for the analysis of **Tedizolid** in biological samples involves several key steps, from sample collection to final data reporting.

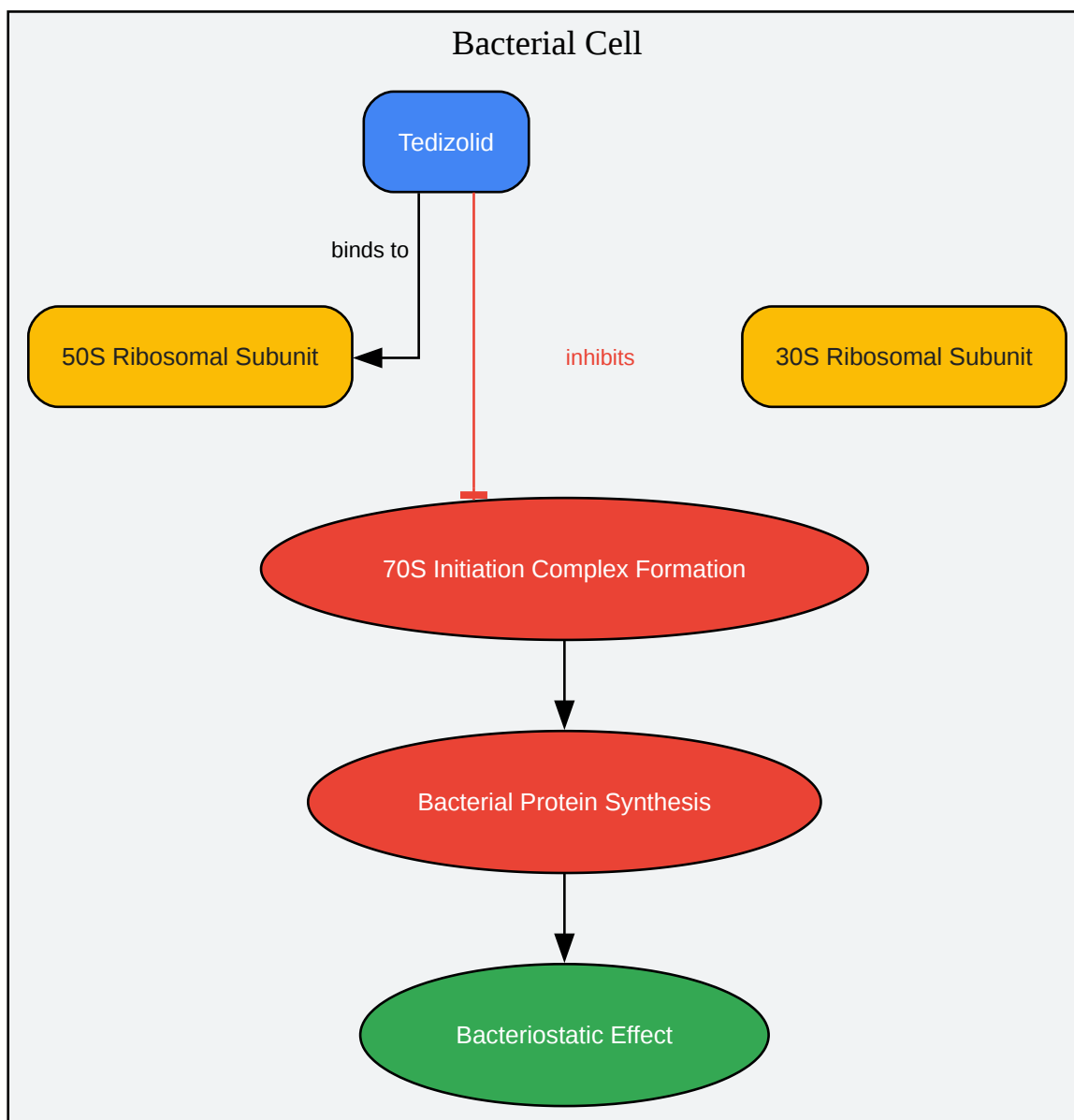


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Caption: Workflow for **Tedizolid** quantification in biological samples.

Mechanism of Action Signaling Pathway

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.



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Caption: **Tedizolid**'s mechanism of action on bacterial ribosomes.

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